1-benzyl-3-(phenylimino)-1,3-dihydro-2H-indol-2-one
Description
1-Benzyl-3-(phenylimino)-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, and anticancer properties .
Properties
Molecular Formula |
C21H16N2O |
|---|---|
Molecular Weight |
312.4g/mol |
IUPAC Name |
1-benzyl-3-phenyliminoindol-2-one |
InChI |
InChI=1S/C21H16N2O/c24-21-20(22-17-11-5-2-6-12-17)18-13-7-8-14-19(18)23(21)15-16-9-3-1-4-10-16/h1-14H,15H2 |
InChI Key |
BKDJQKWSOBVCMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NC4=CC=CC=C4)C2=O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NC4=CC=CC=C4)C2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-benzyl-3-(phenylimino)-1,3-dihydro-2H-indol-2-one typically involves the reaction of indole derivatives with benzyl and phenyl groups under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
1-Benzyl-3-(phenylimino)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Scientific Research Applications
1-Benzyl-3-(phenylimino)-1,3-dihydro-2H-indol-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-3-(phenylimino)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
1-Benzyl-3-(phenylimino)-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
1-Benzyl-3-pyrrolidinone: Another indole derivative with distinct chemical properties and applications.
Oxoindolin-2-one derivatives: These compounds have been studied for their potential as acetylcholine esterase inhibitors and anticancer agents.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique biological activities and makes it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
